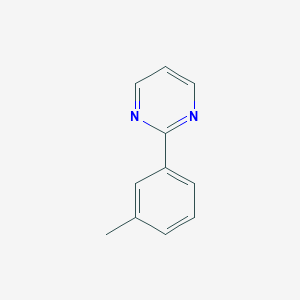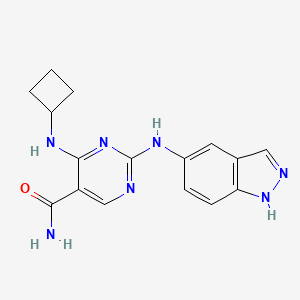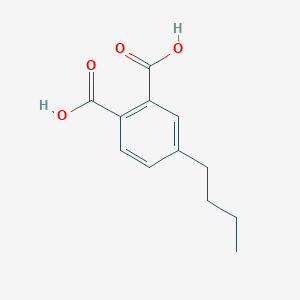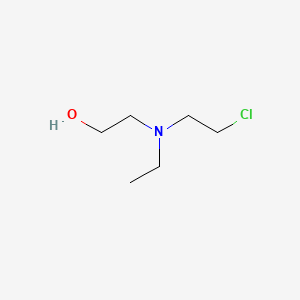![molecular formula C9H9N3O2 B15356511 4-Methoxypyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B15356511.png)
4-Methoxypyrrolo[2,3-c]pyridine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxypyrrolo[2,3-c]pyridine-1-carboxamide is a chemical compound belonging to the class of pyrrolopyridines, which are heterocyclic aromatic organic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypyrrolo[2,3-c]pyridine-1-carboxamide typically involves multiple steps, starting from simpler organic compounds. One common approach is the cyclization of appropriate pyrrolopyridine derivatives under specific reaction conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high temperatures and pressures. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxypyrrolo[2,3-c]pyridine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its corresponding oxo derivative.
Reduction: Reduction of the compound to form a reduced derivative.
Substitution: Replacement of a functional group within the compound with another group.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions might involve hydrogen gas in the presence of a metal catalyst.
Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 4-Methoxypyrrolo[2,3-c]pyridine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It may be used in assays to evaluate its effects on various biological targets.
Medicine: In the medical field, derivatives of this compound are explored for their therapeutic potential. They may be developed into drugs for treating diseases such as cancer, infections, and inflammatory conditions.
Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 4-Methoxypyrrolo[2,3-c]pyridine-1-carboxamide exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary widely depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar heterocyclic structure and are used in the synthesis of various biologically active molecules.
Indole derivatives: These compounds also contain a heterocyclic ring and are known for their diverse biological activities.
Uniqueness: 4-Methoxypyrrolo[2,3-c]pyridine-1-carboxamide is unique in its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C9H9N3O2 |
|---|---|
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
4-methoxypyrrolo[2,3-c]pyridine-1-carboxamide |
InChI |
InChI=1S/C9H9N3O2/c1-14-8-5-11-4-7-6(8)2-3-12(7)9(10)13/h2-5H,1H3,(H2,10,13) |
InChI-Schlüssel |
IRXPZSNOYWOXID-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=CN(C2=CN=C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


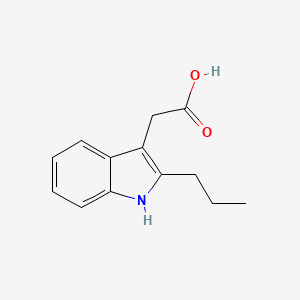

![Methyl [2-(1-benzothien-2-yl)phenyl]acetate](/img/structure/B15356448.png)

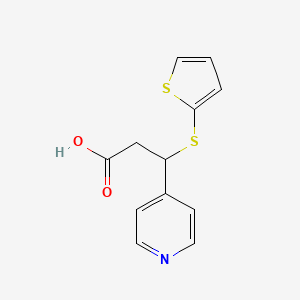
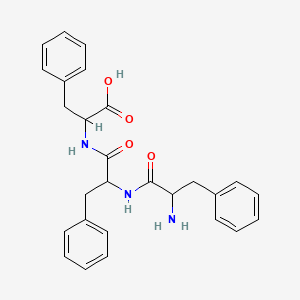
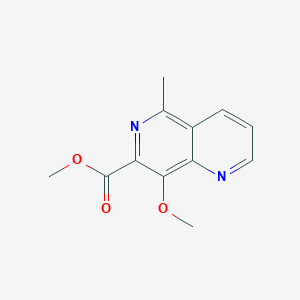
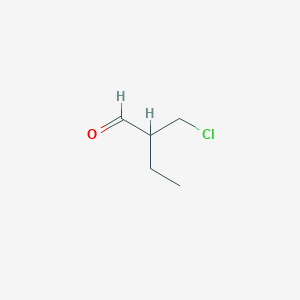
![1-[[2-Methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine](/img/structure/B15356487.png)
